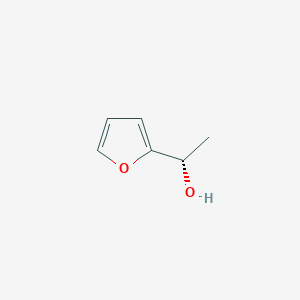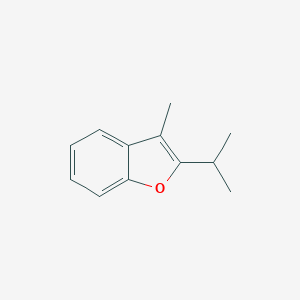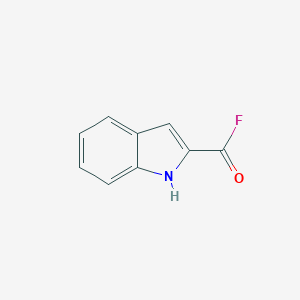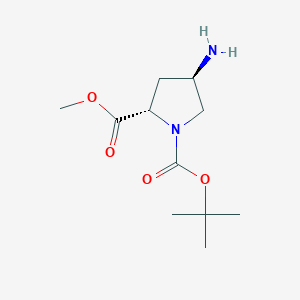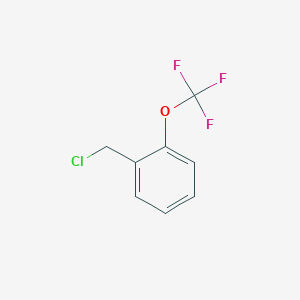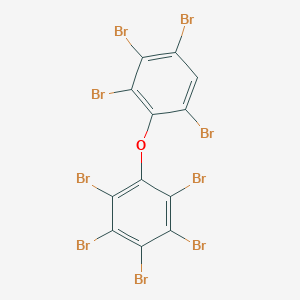
2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether
Overview
Description
2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether: is a polybrominated diphenyl ether (PBDE) with the molecular formula C12HBr9O and a molecular weight of 880.27 g/mol . This compound is part of a group of chemicals known for their flame-retardant properties, making them valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether is typically synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions . The reaction is carried out in a solvent like chloroform or carbon tetrachloride, and the temperature is maintained between 0°C and 50°C to ensure the selective bromination of the aromatic rings .
Industrial Production Methods: On an industrial scale, the production of 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether follows a similar bromination process but is optimized for higher yields and efficiency. Large-scale reactors and continuous flow systems are employed to handle the exothermic nature of the bromination reaction . The product is then purified through crystallization or distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to lower brominated diphenyl ethers using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidative degradation can occur in the presence of strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Reduction: Sodium borohydride in methanol or ethanol is a typical reducing agent.
Major Products:
Substitution: Formation of hydroxylated or alkylated derivatives.
Reduction: Lower brominated diphenyl ethers.
Oxidation: Formation of brominated phenols and other degradation products.
Scientific Research Applications
2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether involves its interaction with biological molecules and pathways. It is known to bind to and disrupt the function of hormone receptors, particularly thyroid hormone receptors, leading to endocrine disruption . The compound can also induce oxidative stress and inflammation by generating reactive oxygen species (ROS) in cells . These effects contribute to its toxicological profile and potential health risks .
Comparison with Similar Compounds
- 2,2’,3,3’,4,4’,5,5’,6-Octabromodiphenyl ether
- 2,2’,3,3’,4,4’,5,5’,6-Decabromodiphenyl ether
- 2,2’,4,4’,5,6’-Hexabromodiphenyl ether
Comparison: 2,2’,3,3’,4,4’,5,6,6’-Nonabromodiphenyl ether is unique due to its high degree of bromination, which imparts superior flame-retardant properties compared to its lower brominated counterparts . this also makes it more persistent in the environment and potentially more toxic . The higher brominated compounds, such as decabromodiphenyl ether, are even more effective as flame retardants but share similar environmental and health concerns .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,6-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9O/c13-2-1-3(14)11(8(19)4(2)15)22-12-9(20)6(17)5(16)7(18)10(12)21/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVDIAVLGLVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451985 | |
| Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437701-79-6 | |
| Record name | 2,2',3,3',4,4',5,6,6'-Nonabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,6,6'-NONABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/872OKM983V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


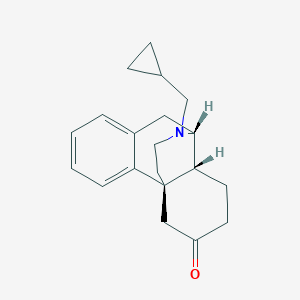
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)
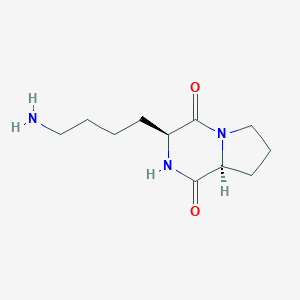
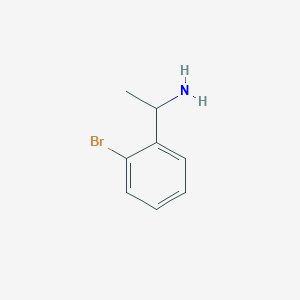
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)

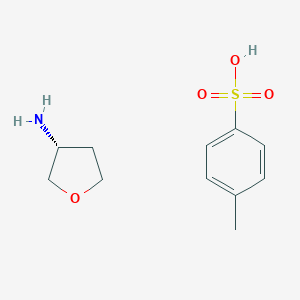
![Furo[2,3-c]pyridine-3-carboxamide](/img/structure/B40979.png)
